

1-Butyl-2-methylindole CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Butyl-2-methylindole**

Cat. No.: **B1274270**

[Get Quote](#)

A Technical Guide to 1-Butyl-2-methylindole

This technical guide provides a comprehensive overview of **1-Butyl-2-methylindole**, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and applications.

Core Compound Information

CAS Number: 42951-35-9[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Structure:

1-Butyl-2-methylindole possesses a bicyclic structure, consisting of a fused benzene and pyrrole ring, which forms the indole core. A butyl group is attached to the nitrogen atom (position 1) of the pyrrole ring, and a methyl group is at position 2.

Molecular Formula: C₁₃H₁₇N[\[1\]](#)[\[2\]](#)

SMILES: CCCCCN1C(=CC2=CC=CC=C21)C[\[4\]](#)

Physicochemical and Spectroscopic Data

Quantitative data for **1-Butyl-2-methylindole** are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	187.28 g/mol	[1] [2]
Appearance	Light yellow liquid, oil-like liquid	[1]
Boiling Point	127-133 °C at 5 mmHg; 306.3 °C at 760 mmHg	[1] [3]
Density	0.96 g/cm³	[3]
Flash Point	139.1 °C	[3]
Refractive Index	1.541	[3]

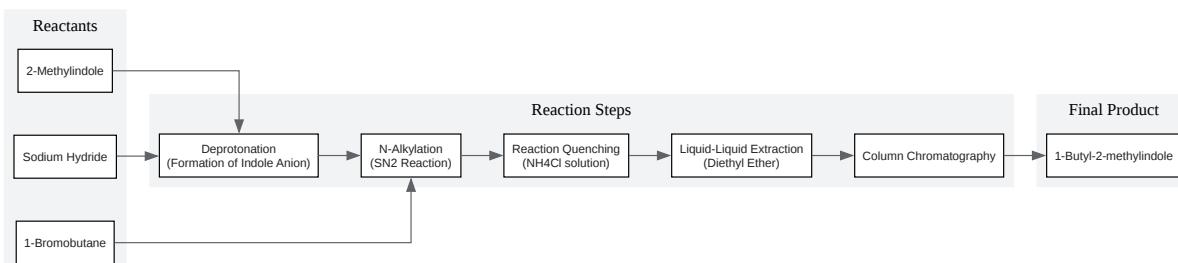
Table 2: Spectroscopic Data

Technique	Data	Source
Mass Spectrometry (GC-MS)	Exact Mass: 187.1361 g/mol	[2] [5]
Predicted Collision Cross Section ($[M+H]^+$): 141.5 Å ²	[5]	
Predicted Collision Cross Section ($[M+Na]^+$): 151.6 Å ²	[5]	
¹ H NMR	Specific data for 1-Butyl-2-methylindole is not readily available. Data for the parent compound, 2-methylindole, shows characteristic aromatic and methyl proton signals.	[6]
¹³ C NMR	Specific data for 1-Butyl-2-methylindole is not readily available. Data for similar compounds like 1-amino-2-methylindole has been reported.	[7]
Infrared (IR) Spectroscopy	Specific data for 1-Butyl-2-methylindole is not readily available. The spectrum is expected to show characteristic C-H stretching and bending vibrations for the alkyl and aromatic groups, as well as C-N stretching.	

Experimental Protocols

Synthesis of 1-Butyl-2-methylindole

A common and effective method for the synthesis of **1-Butyl-2-methylindole** is the N-alkylation of 2-methylindole. This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an alkyl halide.


Materials:

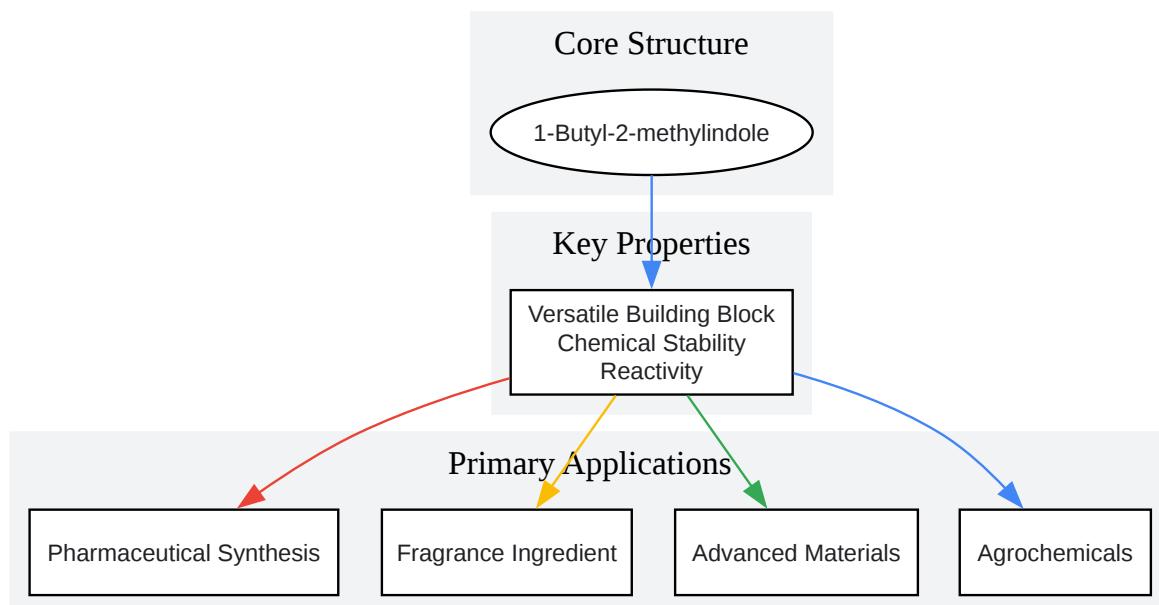
- 2-methylindole
- Sodium hydride (NaH) or a similar strong base
- 1-Bromobutane or 1-iodobutane
- Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Magnetic stirrer and heating mantle
- Standard laboratory glassware

Procedure:

- Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
- Deprotonation: A solution of 2-methylindole (1 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, during which time the evolution of hydrogen gas should cease, indicating the formation of the sodium salt of 2-methylindole.
- Alkylation: The reaction mixture is cooled back to 0 °C, and 1-bromobutane (1.1 equivalents) is added dropwise. The mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted three times with diethyl ether.
- Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure **1-Butyl-2-methylindole**.

[Click to download full resolution via product page](#)


Synthesis workflow for **1-Butyl-2-methylindole** via N-alkylation.

Biological Activity and Applications

Indole derivatives are known for their wide range of biological activities and are a common scaffold in medicinal chemistry.^{[8][9]} While specific signaling pathway interactions for **1-Butyl-2-methylindole** are not extensively documented in publicly available literature, its primary utility lies in its role as a synthetic intermediate and building block.

Key Application Areas:

- Pharmaceutical Development: It serves as a precursor for the synthesis of more complex molecules with potential therapeutic activities, particularly in the development of compounds targeting neurological disorders.^[1] The indole nucleus is a key component of many drugs, and modifications at the N1 and C2 positions can significantly influence biological activity.^[8] ^[9]
- Fragrance Industry: This compound is utilized as a fragrance ingredient in perfumes and personal care products, contributing a unique scent profile.^[1]
- Materials Science: **1-Butyl-2-methylindole** is employed in the creation of advanced materials, such as polymers and coatings, where it can enhance properties like durability and environmental resistance.^[1]
- Agricultural Chemicals: It has applications in the formulation of agrochemicals, where it can improve the efficacy and stability of pesticides and herbicides.^[1]

[Click to download full resolution via product page](#)

Logical relationship between the core structure and its applications.

Safety and Handling

A specific Safety Data Sheet (SDS) for **1-Butyl-2-methylindole** is not readily available.

However, based on the SDS for similar indole derivatives like 1-methylindole and 2-methylindole, the following precautions are recommended:

- General Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.
- Hazards: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.

Always consult the specific SDS provided by the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. spectrabase.com [spectrabase.com]
- 3. chembk.com [chembk.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. PubChemLite - 1-butyl-2-methyl-1h-indole (C13H17N) [pubchemlite.lcsb.uni.lu]
- 6. 2-Methylindole(95-20-5) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]

- 9. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Butyl-2-methylindole CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1274270#1-butyl-2-methylindole-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com